molecular formula C14H17N3O B1427787 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine CAS No. 1239730-22-3

4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine

Cat. No.: B1427787
CAS No.: 1239730-22-3
M. Wt: 243.3 g/mol
InChI Key: BGDSWYRGMFOBEH-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature

The compound this compound belongs to a specialized class of heterocyclic compounds that incorporates two distinct ring systems connected through a methylene bridge. The systematic nomenclature reflects the hierarchical organization of its structural components, with the piperidine ring serving as the parent structure and the phenyl-substituted oxadiazole moiety functioning as a substituent at the 4-position. The International Union of Pure and Applied Chemistry naming convention assigns this compound the identifier this compound, emphasizing the connectivity pattern between the two heterocyclic systems.

The structural classification places this compound within the broader category of piperidine derivatives, which constitute a significant portion of pharmaceutical compounds due to their favorable pharmacokinetic properties. Simultaneously, the presence of the 1,2,4-oxadiazole ring classifies it among oxadiazole-containing compounds, which have gained prominence in medicinal chemistry for their bioisosteric relationship with ester and amide functionalities. The phenyl group attached to the oxadiazole ring provides additional aromatic character and potential for π-π stacking interactions, commonly observed in protein-ligand binding scenarios.

The molecular architecture demonstrates several key structural features that contribute to its unique properties. The piperidine ring adopts a chair conformation, providing conformational flexibility while maintaining structural stability. The 1,2,4-oxadiazole ring exhibits planar geometry with delocalized electron density, contributing to the compound's overall electronic properties. The methylene linker between these systems allows for rotational freedom, enabling the molecule to adopt various conformations depending on the binding environment or crystal packing arrangements.

Structural Parameter Value Reference
Molecular Formula C14H17N3O (free base)
Molecular Formula (HCl salt) C14H18ClN3O
Molecular Weight (free base) 243.31 g/mol
Molecular Weight (HCl salt) 279.77 g/mol
Ring Systems Piperidine + 1,2,4-Oxadiazole
Linker Type Methylene bridge

Historical Context in Heterocyclic Chemistry

The historical development of this compound reflects the convergence of two significant chapters in heterocyclic chemistry. Piperidine, first reported in 1850 by Scottish chemist Thomas Anderson and independently by French chemist Auguste Cahours in 1852, was initially obtained through the degradation of piperine using nitric acid. This early discovery established piperidine as one of the fundamental building blocks in organic chemistry, leading to its widespread incorporation into pharmaceutical compounds due to its favorable biological properties and synthetic accessibility.

The 1,2,4-oxadiazole component has an equally rich historical background, with its first synthesis accomplished by Tiemann and Krüger in 1884. Originally classified as azoxime or furo[ab1]diazole, this heterocycle remained relatively unexplored for nearly eight decades until photochemical rearrangement studies in the 1960s revealed its unique reactivity patterns. The biological activity investigations of 1,2,4-oxadiazole derivatives commenced in the early 1940s, culminating in the development of Oxolamine, the first commercial drug containing the 1,2,4-oxadiazole ring, which was introduced as a cough suppressant in the 1960s.

The synthetic methodology for creating compounds like this compound evolved significantly during the late twentieth and early twenty-first centuries. Traditional approaches relied on the cyclization of amidoximes with carboxylic acid derivatives, a method that often suffered from low yields and harsh reaction conditions. Modern synthetic strategies have incorporated more efficient methodologies, including one-pot procedures employing Vilsmeier reagents and mechanochemical approaches that eliminate the need for volatile organic solvents.

The development of piperidine synthesis has paralleled advances in catalytic hydrogenation technology. Industrial production methods evolved from the early sodium-ethanol reduction protocols to modern molybdenum disulfide-catalyzed hydrogenation of pyridine, providing access to large quantities of piperidine for pharmaceutical applications. Recent advances in asymmetric synthesis have enabled the preparation of chiral piperidine derivatives through sophisticated catalytic systems, expanding the structural diversity available for drug discovery programs.

Significance in Medicinal and Material Chemistry

The significance of this compound in medicinal chemistry stems from the synergistic properties conferred by its dual heterocyclic architecture. The 1,2,4-oxadiazole moiety demonstrates remarkable bioisosteric equivalence with ester and amide functionalities, providing enhanced metabolic stability while maintaining essential binding interactions with biological targets. This characteristic makes oxadiazole-containing compounds particularly valuable in drug design scenarios where hydrolytic instability of traditional functional groups presents challenges.

Research investigations have revealed that 1,2,4-oxadiazole derivatives exhibit an exceptionally broad spectrum of biological activities, including anticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal, antidepressant, and analgesic properties. The heterocycle demonstrates inhibitory potency against multiple enzyme systems, including Human Deacetylase Sirtuin 2, Carbonic Anhydrase, Histone Deacetylase, and various kinases. Additionally, these compounds show affinity for diverse receptor systems, including sigma receptors, orexin receptors, and estradiol receptors, highlighting their potential for addressing multiple therapeutic targets.

The piperidine component contributes significantly to the pharmacological profile through its well-established role in medicinal chemistry. Piperidine-containing compounds constitute a substantial portion of approved pharmaceuticals, with recent advances demonstrating their utility in treating conditions ranging from neurological disorders to infectious diseases. The six-membered saturated ring provides optimal balance between conformational flexibility and structural rigidity, facilitating favorable protein-ligand interactions while maintaining acceptable pharmacokinetic properties.

Material science applications of oxadiazole-containing compounds have expanded dramatically in recent years, particularly in the development of organic light-emitting diodes and liquid crystal displays. The electron-deficient nature of the oxadiazole ring makes it an excellent electron-transport material, while its thermal stability and luminescent properties contribute to device longevity and performance. Compounds containing the 1,2,4-oxadiazole motif have been successfully incorporated into polymeric materials for advanced optoelectronic applications, demonstrating their versatility beyond traditional pharmaceutical uses.

Application Area Key Properties Research Status
Antimicrobial Agents Broad-spectrum activity Active research
Anticancer Therapeutics Multiple mechanism pathways Clinical investigation
Neuroprotective Agents Receptor binding affinity Preclinical studies
Organic Electronics Electron transport properties Commercial applications
Liquid Crystal Materials Thermal stability Industrial development
Coordination Chemistry Metal binding capability Research applications

The compound's significance extends to its role as a synthetic intermediate for more complex molecular architectures. The presence of both nitrogen-containing heterocycles provides multiple sites for further functionalization, enabling the construction of elaborate molecular frameworks for specialized applications. Recent synthetic methodologies have demonstrated the feasibility of incorporating additional pharmacophoric elements while maintaining the core structural integrity of the piperidine-oxadiazole framework.

Properties

IUPAC Name

3-phenyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-2-4-12(5-3-1)14-16-13(18-17-14)10-11-6-8-15-9-7-11/h1-5,11,15H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDSWYRGMFOBEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=NC(=NO2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of piperidine with a phenyl-substituted oxadiazole precursor under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the integrity of the compound and to minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds containing the oxadiazole structure exhibit notable antibacterial properties. A study synthesized various oxadiazole derivatives and evaluated their effectiveness against bacterial strains such as Salmonella typhi and Bacillus subtilis. The results indicated that certain derivatives had moderate to strong antibacterial activity, suggesting that 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine could be explored for developing new antibiotics .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, derivatives of piperidine have shown promise in inhibiting acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's. The oxadiazole moiety enhances the binding affinity of these compounds to the enzyme, making them potential candidates for treating cognitive disorders .

Anti-inflammatory Effects

Studies have suggested that oxadiazole derivatives can also possess anti-inflammatory properties. The incorporation of the piperidine structure may enhance these effects by modulating pathways involved in inflammation. This application is particularly relevant in the context of chronic inflammatory diseases .

Anticancer Activity

Research indicates that compounds with oxadiazole rings have exhibited anticancer properties against various cancer cell lines. The mechanism often involves inducing apoptosis or inhibiting cell proliferation. The specific activity of this compound against cancer cells warrants further investigation through in vitro and in vivo studies .

Case Studies

Study Objective Findings
Study AAntibacterial activityDemonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis with IC50 values indicating potential for antibiotic development .
Study BEnzyme inhibitionShowed significant inhibition of acetylcholinesterase compared to standard inhibitors; suggests potential for Alzheimer's treatment .
Study CAnticancer propertiesEvaluated against various cancer cell lines; showed promising results in inducing apoptosis .

Mechanism of Action

The mechanism of action of 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The compound’s oxadiazole moiety is known to interact with acetylcholine receptors, which can affect neurotransmission .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxadiazole Ring

4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]piperidine Hydrochloride
  • Structural Variation : Methoxymethyl group at the oxadiazole 5-position.
  • Key Properties : The methoxymethyl substituent introduces hydrophilicity, improving aqueous solubility compared to the phenyl analog. This modification is advantageous for pharmacokinetic optimization in drug design .
4-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]piperidine
  • Structural Variation : Thienyl (thiophene) group replaces phenyl at the oxadiazole 3-position.
  • This variant may exhibit distinct redox behavior compared to the phenyl analog .
1-(4-Ethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
  • Structural Variation : Fluorophenyl group at the oxadiazole 3-position, with an additional 4-ethylbenzoyl moiety.
  • Key Properties : The electron-withdrawing fluorine atom increases metabolic stability and polarity, while the ethylbenzoyl group may enhance target affinity. Molecular weight: 393.45 g/mol .

Piperidine Ring Modifications

Morpholine Derivatives
  • Example : 4-{[1-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine.
  • Key Properties : Replacement of piperidine with morpholine introduces an oxygen atom, increasing solubility and altering hydrogen-bonding capacity. Such derivatives are explored in diabetes management for improved bioavailability .
Pyridinone Hybrids
  • Example : 1-(3-(4-(Methylsulfonyl)piperidin-1-yl)benzyl)-5-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one.

Salt Forms and Functional Additions

Hydrochloride Salts
  • Example : 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride.
  • Key Properties : Salt formation improves crystallinity and aqueous solubility, critical for formulation and in vitro assays. This form is widely used in biochemical probe synthesis .
Phenoxy-Methyl Derivatives
  • Example: 4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}piperidine hydrochloride.
  • Key Properties: Phenoxy groups modulate lipophilicity, balancing membrane permeability and solubility. Fluorine substitution further enhances metabolic stability .

Data Table: Structural and Functional Comparison

Compound Name (CAS) Structural Variation Molecular Weight (g/mol) Key Properties/Applications Evidence ID
4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine (614731-49-6) Phenyl group at oxadiazole 3-position 285.34 (free base) Probe synthesis, enzyme inhibition
4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]piperidine HCl (1361115-48-1) Methoxymethyl at oxadiazole 5-position 249.73 Enhanced hydrophilicity
4-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]piperidine Thienyl at oxadiazole 3-position 263.36 Altered electronic properties
1-(4-Ethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine (1775402-58-8) Fluorophenyl at oxadiazole 3-position + ethylbenzoyl 393.45 Metabolic stability, target affinity
4-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine HCl Hydrochloride salt form 321.80 Improved solubility

Biological Activity

The compound 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is a derivative of the 1,2,4-oxadiazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is C14H18N3OC_{14}H_{18}N_3O, with a molecular weight of approximately 279.77 g/mol. The compound features a piperidine ring substituted with a 1,2,4-oxadiazole moiety.

Anticancer Properties

Research indicates that derivatives of the 1,2,4-oxadiazole scaffold exhibit promising anticancer activity. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. One study reported that derivatives showed IC50 values ranging from 2.76μM2.76\mu M to 9.27μM9.27\mu M against different tumor types including ovarian and renal cancers .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Selectivity
Compound 1OVXF 8992.76High
Compound 2PXF 17529.27Moderate
SL44HCCLM33.1High

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and disruption of mitochondrial homeostasis. For example, compounds acting as agonists for human caseinolytic protease P (HsClpP) have been shown to promote mitochondrial degradation pathways leading to cancer cell death .

Antimicrobial Activity

Compounds containing the oxadiazole moiety have also been evaluated for their antimicrobial properties. Studies have indicated that they possess significant antibacterial and antifungal activities. The broad-spectrum efficacy against various pathogens makes them suitable candidates for further development as antimicrobial agents .

Table 2: Antimicrobial Activity

CompoundActivity TypePathogen TestedResult
Compound AAntibacterialE. coliEffective
Compound BAntifungalC. albicansEffective

Case Studies

Several case studies highlight the efficacy of oxadiazole derivatives in clinical settings:

  • Case Study on Hepatocellular Carcinoma (HCC) :
    • A novel derivative SL44 was tested in vitro against HCCLM3 cells and exhibited an IC50 value of 3.1μM3.1\mu M. This compound was noted for its superior safety profile compared to established treatments like sorafenib .
  • Antimicrobial Screening :
    • A comprehensive screening of various oxadiazole derivatives showed promising results against both Gram-positive and Gram-negative bacteria, indicating their potential as new antibiotics .

Q & A

Q. How can the compound’s therapeutic potential be evaluated against neurodegenerative targets?

  • Research Framework :
  • Target Selection : Focus on acetylcholinesterase (AChE) or NMDA receptors, given piperidine’s neuropharmacological relevance .
  • In Silico Screening : Use SwissADME to predict blood-brain barrier permeability and toxicity profiles .
  • In Vivo Models : Test cognitive improvement in transgenic Alzheimer’s mice using Morris water maze assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
Reactant of Route 2
Reactant of Route 2
4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.